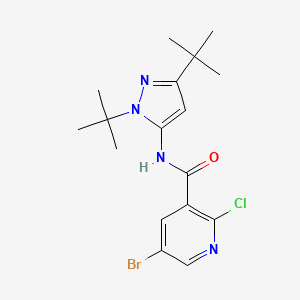![molecular formula C19H15FN6O5 B2637973 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide CAS No. 921890-61-1](/img/structure/B2637973.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . It is a part of a class of compounds that have received significant attention due to their biological and pharmacological activities .
Synthesis Analysis
The synthesis of such compounds is typically done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The process involves the condensation of certain moieties, followed by cyclization and further reactions .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple ring structures. The pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system . More detailed structural analysis would require specific computational modeling or experimental data.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include base-catalyzed formation of certain structures via a Knoevenagel condensation, followed by [4+1] cycloaddition . Other reactions involve the use of hydrogen at room temperature .科学的研究の応用
Synthesis and Biological Evaluation
Compounds within the pyrazolo[3,4-d]pyrimidin class have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. One study synthesized a series of novel 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities. The study discusses the structure-activity relationship (SAR) of these compounds, indicating their potential therapeutic applications (Rahmouni et al., 2016).
Anticancer Activity
Another area of interest is the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives for anticancer activity. A study produced a compound series that showed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the potential of this chemical class in cancer treatment (Abdellatif et al., 2014).
Enzymatic Activity Modulation
Compounds with pyrazolopyrimidinyl moieties have also been shown to modulate enzymatic activity. A study involved synthesizing and testing derivatives for their effect on cellobiase activity, demonstrating the potential utility of these compounds in biotechnological applications (Abd & Awas, 2008).
Synthesis Techniques
Research also includes the development of novel synthetic methods for producing libraries of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. Such studies are crucial for expanding the accessibility and variability of compounds within this class for further pharmacological evaluation (Heo & Jeon, 2017).
将来の方向性
特性
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O5/c20-14-4-2-1-3-12(14)10-24-11-22-17-13(19(24)28)9-23-25(17)8-7-21-18(27)15-5-6-16(31-15)26(29)30/h1-6,9,11H,7-8,10H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPITIWBRTWAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

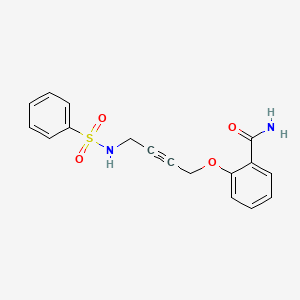
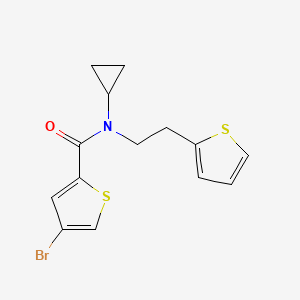
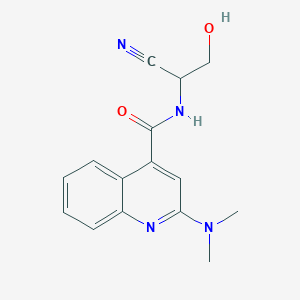
![9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2637897.png)

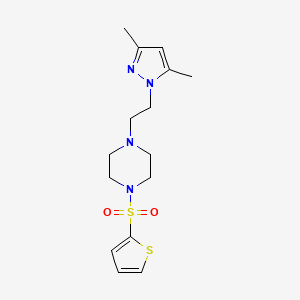


![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B2637903.png)
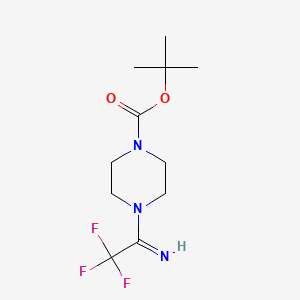
![1-(1H-indol-3-yl)-2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2637905.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B2637907.png)
